
BIG ENDOTHELIN 39 BOVINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Big Endothelin 39 Bovine is a peptide derived from the endothelin family, specifically from bovine sources. It is a precursor to endothelin-1, a potent vasoconstrictor involved in various physiological processes. The compound has a molecular formula of C192H287N49O58S5 and a molecular weight of 4369.95 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Big Endothelin 39 Bovine is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
In an industrial setting, the production of this compound follows good manufacturing practices (GMP) to ensure high purity and quality. The process involves large-scale SPPS, followed by rigorous purification and quality control measures to meet the required standards.
Analyse Des Réactions Chimiques
Types of Reactions
Big Endothelin 39 Bovine undergoes various chemical reactions, including:
Oxidation: The cysteine residues in the peptide can form disulfide bonds, which are crucial for its biological activity.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are commonly used reducing agents.
Substitution: Amino acid analogs or derivatives can be incorporated during SPPS to create substituted peptides.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered biological activity.
Applications De Recherche Scientifique
Big Endothelin 39 Bovine has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and vascular biology.
Medicine: Explored as a potential therapeutic target for cardiovascular diseases due to its vasoconstrictive properties.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mécanisme D'action
Big Endothelin 39 Bovine exerts its effects by being converted to endothelin-1 through the action of endothelin-converting enzyme. Endothelin-1 then binds to endothelin receptors type A and type B on the surface of endothelial and smooth muscle cells. This binding triggers a cascade of intracellular signaling pathways, leading to vasoconstriction, cell proliferation, and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Big Endothelin-1 (1-38): A shorter variant of Big Endothelin 39 Bovine.
Big Endothelin-2 (1-37): Another member of the endothelin family with similar biological activity.
Big Endothelin-3 (1-41): A longer variant with distinct receptor binding properties
Uniqueness
This compound is unique due to its specific amino acid sequence and its role as a precursor to endothelin-1. Its ability to form disulfide bonds and its high potency as a vasoconstrictor make it a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
124834-83-9 |
|---|---|
Formule moléculaire |
C192H287N49O58S5 |
Poids moléculaire |
4369.95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


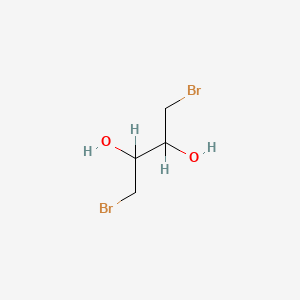
![4-Amino-N-[2-[(2-sulfooxy)ethyl]sulfonyl]ethyl]benzamide](/img/structure/B1141506.png)
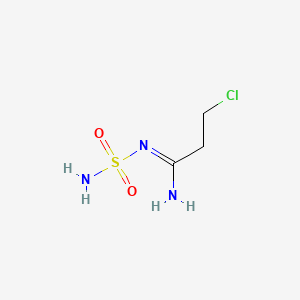
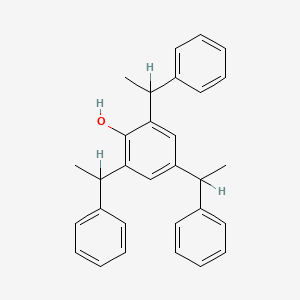
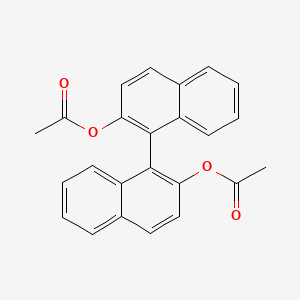
![1H-Pyrrolo[3,4-c]pyridine-2,7a-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) 7a-ethyl ester, (3aR,7aS)-](/img/structure/B1141513.png)
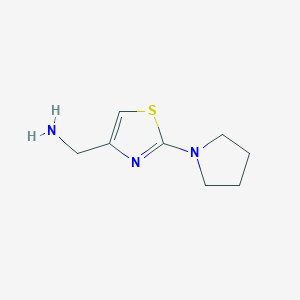
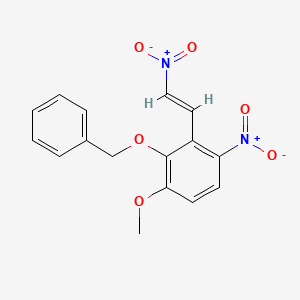
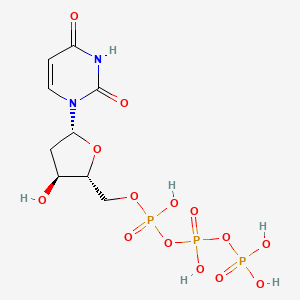
![6-Chloro-4-methyl-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1141527.png)
